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Guanidine;sulfate

Cat. No.: B13903202
M. Wt: 155.14 g/mol
InChI Key: ZZTURJAZCMUWEP-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Guanidinium (B1211019) Chemistry in Academia

The journey of guanidinium chemistry began in 1861 when Adolph Strecker first isolated guanidine (B92328) from the oxidative degradation of guanine, a natural product found in Peruvian guano. wikipedia.org This discovery laid the groundwork for future investigations into this novel class of nitrogen-rich compounds. Early synthetic methods included the thermal decomposition of dry ammonium (B1175870) thiocyanate (B1210189). wikipedia.org However, the commercial production of guanidine and its salts, including guanidine sulfate (B86663), has evolved to a two-step process that begins with the reaction of dicyandiamide (B1669379) with ammonium salts. wikipedia.org

Initially, the primary interest in guanidine derivatives was in the context of natural products and their physiological roles. lookchem.com The amino acid arginine, which contains a guanidinium group in its side chain, was identified as a key component of proteins, playing a crucial role in biological processes. lookchem.com This biological significance spurred further research into the fundamental properties of the guanidinium moiety. In the 20th century, the application of guanidinium salts, particularly guanidinium chloride, as potent protein denaturants became a cornerstone of biochemical research, enabling detailed studies of protein folding and stability. wikipedia.orgnih.gov More recently, the field has expanded to explore the use of guanidinium compounds as organocatalysts, in supramolecular chemistry, and in the development of advanced materials. researchgate.netacs.org

Significance of the Guanidinium Moiety in Chemical and Biochemical Sciences

The importance of the guanidinium group stems from its distinct structural characteristics and resulting chemical reactivity, which have been leveraged in a multitude of research applications.

Unique Structural Features and Chemical Reactivity

The guanidinium cation possesses a planar, symmetrical structure where three amino groups are bonded to a central carbon atom. wikipedia.org This arrangement allows for significant delocalization of the positive charge across the entire ion through resonance. The C-N bonds are all equivalent, with a bond order of approximately 4/3, contributing to the high stability of the cation. wikipedia.org This resonance stabilization is a key factor in the chemical behavior of guanidinium compounds.

The guanidine molecule itself, HNC(NH₂-), is a colorless solid that is soluble in polar solvents. wikipedia.org It is known to absorb carbon dioxide from the air. nih.gov

Table 1: Physicochemical Properties of Guanidine

Property Value
Molecular Formula CH₅N₃
Molar Mass 59.07 g/mol wikipedia.org
Melting Point ~50 °C wikipedia.orgchemicalbook.com
pKa of conjugate acid (Guanidinium) 13.6 wikipedia.org
pKb 0.4 wikipedia.org

| Appearance | Deliquescent crystalline mass nih.gov |

This table is interactive. Click on the headers to sort.

Role as a Strong Organic Base in Research Contexts

Guanidine is classified as a very strong organic base in water, with a pKb of 0.4. wikipedia.org Its conjugate acid, the guanidinium cation, has a pKa of 13.6, meaning that in neutral aqueous solutions, guanidine exists almost exclusively in its protonated form. wikipedia.org This strong basicity makes guanidine and its derivatives valuable as catalysts in organic synthesis, where they can facilitate reactions requiring proton abstraction. The use of substituted guanidines as "superbases" is an active area of research.

Scope and Research Focus on Guanidine Sulfate within Academic Disciplines

Guanidine sulfate, with the chemical formula (CH₆N₃)₂SO₄, is a salt of guanidine that has found specific niches in academic research. ontosight.ai It is a white crystalline solid that is soluble in water. sciencemadness.orgchembk.com

Table 2: Physicochemical Properties of Guanidine Sulfate

Property Value
Molecular Formula C₂H₁₂N₆O₄S
Molar Mass 216.22 g/mol nih.gov
Melting Point 290-293 °C (decomposes) lookchem.comchembk.com
Appearance White crystalline powder lookchem.com

| Water Solubility | Soluble sciencemadness.orgchembk.com |

This table is interactive. Click on the headers to sort.

In the realm of biochemistry, guanidine sulfate is utilized in studies of protein stability. Unlike the well-known denaturing effect of guanidinium chloride, guanidine sulfate has been shown to have a stabilizing effect on some proteins. nih.gov Research has demonstrated that the preferential interaction of bovine serum albumin with guanidine sulfate leads to increased preferential hydration with increasing salt concentration, which correlates with its stabilizing effect. nih.gov The activity of guanidinium salts towards proteins is modulated by a balance between hydration and salt binding, with the latter being a stronger factor in guanidine salts. nih.gov The reversal of the denaturant activity of the guanidinium cation by the sulfate anion has been a subject of detailed investigation, with studies suggesting that hetero-ion interactions play a significant role. nih.gov

More recently, guanidine sulfate has emerged as a compound of interest in materials science. In the field of perovskite solar cells, the introduction of guanidine sulfate at the interface between different layers of the solar cell has been shown to enhance performance and stability. researcher.life Research indicates that guanidine sulfate can reduce interfacial stress and passivate defects by forming bonds with uncoordinated ions. researchgate.netresearcher.life This leads to improved crystallinity of the perovskite film, a higher open-circuit voltage, and increased power conversion efficiency. researcher.lifeiitd.ac.in

Furthermore, the ability of guanidinium and sulfate ions to form extensive hydrogen-bonded networks has been exploited in the design of noncentrosymmetric crystalline materials. researchgate.net These materials are of interest for their potential applications in nonlinear optics, which are crucial for technologies like frequency doubling of lasers. researchgate.netoptica.org The investigation of zinc guanidinium sulfate single crystals has demonstrated their potential as nonlinear optical materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5N3O4S-2 B13903202 Guanidine;sulfate

Properties

Molecular Formula

CH5N3O4S-2

Molecular Weight

155.14 g/mol

IUPAC Name

guanidine;sulfate

InChI

InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4)/p-2

InChI Key

ZZTURJAZCMUWEP-UHFFFAOYSA-L

Canonical SMILES

C(=N)(N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Guanidine Sulfate

Pathways for the Synthesis of Guanidine (B92328) Sulfate (B86663) and Related Guanidinium (B1211019) Saltsthieme-connect.comorganic-chemistry.org

The synthesis of guanidine salts can be achieved through several routes, utilizing various starting materials and reaction conditions.

Industrially, guanidine salts like nitrate, hydrochloride, carbonate, and sulfate are produced as stable crystalline solids. ineosopen.orgresearchgate.net Common methods involve the fusion of ammonium (B1175870) salts with urea (B33335) or utilization of waste from urea production. ineosopen.orgresearchgate.net

A laboratory-scale method for producing guanidine involves the thermal decomposition of dry ammonium thiocyanate (B1210189) under anhydrous conditions at 180-190 °C. wikipedia.org Another prevalent commercial route is a two-step process starting with the reaction of dicyandiamide (B1669379) with ammonium salts, which forms a biguanidine (B15175387) intermediate and subsequently the guanidinium cation. wikipedia.org The resulting salt is then treated with a base like sodium methoxide (B1231860) to yield guanidine. wikipedia.org

The synthesis of guanidine nitrate, for instance, has been well-documented and can be achieved by heating dicyandiamide with ammonium nitrate. orgsyn.org

A notable method for the preparation of guanidine sulfate involves the reaction of urea with sulfamic acid or its salts. google.com This process is typically carried out by fusing the reactants at temperatures ranging from 190-300 °C. google.com The reaction can also be conducted in the presence of high-boiling amine solvents. google.com The resulting guanidine sulfate can then be extracted with water. google.com

Another approach involves the synthesis of guanidine from urea, sulfur dioxide, and ammonia (B1221849) under pressure. researchgate.net This reaction proceeds through the formation of ammonium sulfamate (B1201201), and depending on the temperature, guanidine can be present as either the sulfamate or the sulfate salt. researchgate.net

The synthesis of guanidine derivatives often involves the use of thioureas. For instance, S-methylisothiouronium salts can react with amines to produce guanidinium salts. wikipedia.orgmdpi.com A synthesis of guanidine itself involves the methylation of urea with dimethyl sulfate to form O-methylisourea hydrogen methyl sulfate, followed by ammonolysis to yield guanidine-methyl hydrogen sulfate. mdpi.com

A study detailed the synthesis of guanidinium hydrogen sulphate from the acid hydrolysis of guanidinium ethyl sulphate. dtic.mil

Recent research has focused on developing more environmentally friendly and sustainable methods for synthesizing guanidine derivatives. One such approach involves a one-pot synthesis of symmetrical guanidine compounds from the reaction of isothiocyanates with secondary amines, utilizing the recyclable reagent tetrabutylphosphonium (B1682233) tribromide (TBPTB). nih.gov

Another sustainable method reports the use of a cellulose-supported reagent for the synthesis of guanidines in an aqueous medium. acs.org This method allows for the transformation of various amines, anilines, and amino acids into their corresponding guanidines in high yields under mild conditions. acs.org

The use of guanidine hydrochloride as a green organocatalyst for the multicomponent synthesis of 1,5-benzodiazepine derivatives in water has also been demonstrated. tandfonline.com This protocol offers advantages such as rapid reaction times, use of a green solvent, and simple work-up procedures. tandfonline.com

The following table summarizes various synthetic approaches for guanidine and its derivatives:

Starting MaterialsReagents/ConditionsProductReference
Dicyandiamide, Ammonium NitrateHeat (160°C)Guanidine Nitrate orgsyn.org
Urea, Sulfamic Acid/SaltFusion (190-300°C)Guanidine Sulfate google.com
Urea, Sulfur Dioxide, AmmoniaPressureGuanidine Sulfamate/Sulfate researchgate.net
Isothiocyanates, Secondary AminesTetrabutylphosphonium tribromide (TBPTB)Symmetrical Guanidines nih.gov
Amines, Anilines, Amino AcidsCellulose-supported reagent, Aqueous mediumGuanidines acs.org
Aryl Aldehydes, o-phenylene diamine, DimedoneGuanidine Hydrochloride, Aqueous conditions1,5-Benzodiazepine derivatives tandfonline.com
Urea, Dimethyl Sulfate1. Methylation 2. AmmonolysisGuanidine-methyl hydrogen sulfate mdpi.com

Guanidine Sulfate as a Reagent in Organic Synthesis Researchineosopen.orgacs.orgresearchgate.net

Guanidinium salts, including guanidine sulfate, are valuable in organic synthesis due to their ability to act as catalysts and reagents. thieme-connect.com Their utility stems from their capacity to function as weak Brønsted acids and hydrogen-bond donors. thieme-connect.comresearchgate.net

Guanidinium-based systems have found significant use in catalysis. au.dk Nature itself utilizes guanidinium-anion interactions for stabilizing protein structures and in enzymatic catalysis. au.dk In synthetic chemistry, guanidinium salts are employed as catalysts in various reactions. ineosopen.org For instance, guanidinium iodide salts have been shown to catalyze the conversion of CO2 to epoxides to form cyclic carbonates. rsc.org Similarly, a zwitterionic π-conjugated network polymer based on guanidinium has been used as a heterogeneous organocatalyst for the chemical fixation of CO2 into cyclic carbonates. aip.org

The catalytic activity of guanidine derivatives can be supported on various materials. For example, guanidine-modified graphene oxide has been used in conjunction with cobalt ferrite (B1171679) nanoparticles as an oxidizing agent. ineosopen.org Transition metal complexes with guanidine ligands have also been developed as catalysts for a range of organic reactions, including oxidation and cycloaddition reactions. arkat-usa.org

Guanidinium salts are recognized as weak Brønsted acids and are utilized as hydrogen-bond-donor catalysts. thieme-connect.comthieme-connect.comresearchgate.net The guanidinium cation, formed upon protonation of a guanidine base, can activate substrates through hydrogen bonding. thieme-connect.com This interaction is a key feature in many organocatalytic reactions. researchgate.net

The general mechanism of guanidine Brønsted base catalysis involves the deprotonation of a substrate by the free guanidine to form a hydrogen-bonded ion pair. thieme-connect.com The resulting guanidinium cation can then activate another substrate through hydrogen bonding, facilitating the reaction. thieme-connect.com

While free guanidines are strong Brønsted bases, their conjugate acids, the guanidinium ions, are weak Brønsted acids. researchgate.netacademie-sciences.fr This dual functionality allows guanidines and their salts to participate in a wide array of catalytic cycles. academie-sciences.fracademie-sciences.fr The design of chiral guanidinium salts has enabled their use in asymmetric catalysis, where they can act as phase-transfer catalysts by forming hydrogen bonds with polar substrates. ineosopen.org

The table below highlights some catalytic applications of guanidinium-based systems.

Catalyst SystemReactionFunction of GuanidiniumReference
Guanidinium Iodide SaltsCO2 fixation to epoxidesOrganocatalyst rsc.org
Zwitterionic Guanidinium PolymerCO2 fixation to cyclic carbonatesHeterogeneous Organocatalyst aip.org
Guanidine-modified Graphene OxideOxidation of organic substratesCo-catalyst support ineosopen.org
Transition Metal-Guanidine ComplexesOxidation, CycloadditionLigand arkat-usa.org
Chiral Guanidinium SaltsAsymmetric SynthesisPhase-transfer catalyst, Hydrogen-bond donor ineosopen.org

Catalytic Applications of Guanidinium-Based Systems

Asymmetric Synthesis and Chiral Auxiliaries

The guanidine functional group is a key feature in the design of chiral auxiliaries for asymmetric synthesis. exlibrisgroup.comlookchemmall.comjst.go.jp Modified guanidines, often prepared from guanidine salts like the sulfate, can be rendered chiral by introducing stereogenic centers on the guanidinyl nitrogens. jst.go.jp These chiral guanidines have demonstrated efficacy in inducing asymmetry in both stoichiometric and catalytic reactions. exlibrisgroup.comnih.gov

The effectiveness of these guanidine-based chiral auxiliaries is highly dependent on their structural characteristics. exlibrisgroup.com They can be designed to be recyclable, which aligns with the principles of green chemistry and enhances their economic viability. exlibrisgroup.com The synthesis of these modified guanidines is often straightforward, making them accessible for a wide range of asymmetric transformations. exlibrisgroup.comlookchemmall.com

One notable application is in the synthesis of complex natural products. For instance, a guanidine-controlled ester reduction was a key step in the asymmetric total synthesis of both enantiomers of the marine alkaloid (+)- and (−)-monanchorin. researchgate.net This demonstrates the potential of guanidine-based strategies to achieve high levels of stereocontrol in the synthesis of biologically active molecules.

Applications in Functional Group Transformations

Guanidine and its derivatives, including guanidine sulfate, are powerful tools for a variety of functional group transformations. Their strong basicity is a key feature, with some guanidine derivatives classified as "superbases". ineosopen.org This property allows them to be used as catalysts in a range of reactions.

Guanidinium salts, derived from guanidine, can act as catalysts in reactions such as the formation of aziridine-2-carboxylates. jst.go.jp These products are valuable building blocks in organic synthesis. jst.go.jp Furthermore, guanidine derivatives have been employed as catalysts in multicomponent reactions for the synthesis of heterocyclic compounds like pyrimidines and triazines. tubitak.gov.trresearchgate.net

The guanidinium cation can also function as a Lewis acid catalyst in certain transformations, including ring-opening reactions. academie-sciences.fr This dual Brønsted acid/base and Lewis acid/base character of the guanidine/guanidinium pair makes it a versatile catalytic system. academie-sciences.fr

Table 1: Examples of Functional Group Transformations Catalyzed by Guanidine Derivatives

Reaction TypeCatalystSubstratesProductReference
AziridinationGuanidinium salt with a glycinate (B8599266) functionAromatic or unsaturated aldehydesAziridine-2-carboxylates jst.go.jp
Michael AdditionChiral guanidineCyclopentenone and dibenzyl malonatesChiral adduct ineosopen.org
EpoxidationChiral guanidineChalconeChiral epoxide ineosopen.org
Henry ReactionChiral guanidine thioureaAldehyde and nitroalkaneβ-nitro alcohol ineosopen.org
Multicomponent ReactionGuanidinium carbonateAromatic aldehydes, acetophenones2-amino-4,6-diarylpyrimidine researchgate.net

Green Chemistry Perspectives in Guanidine Sulfate Reactions

Guanidine hydrochloride, a related salt, has been successfully employed as a green organocatalyst for multicomponent reactions in aqueous media, highlighting the potential for guanidine-based catalysts to function in environmentally benign solvents. researchgate.net The development of photosynthetic methods for guanidine production from CO2 and nitrogen sources further underscores the potential for a sustainable guanidine life cycle. rsc.org This biological route is a significant departure from the traditional, energy-intensive chemical synthesis, which relies on fossil fuels. rsc.org

The use of guanidine-based catalysts can also lead to improved reaction efficiency and atom economy. For example, guanidine-functionalized magnetic nanoparticles have been used as efficient and recyclable catalysts. semanticscholar.org Furthermore, cooperative catalyst systems involving guanidinium carbonate and metal complexes have been developed for reactions like the ring-opening of epoxides, offering an alternative to less environmentally friendly catalysts. rsc.org

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy (FTIR, Raman) of Guanidine (B92328) Sulfate (B86663) Complexes

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure of guanidine sulfate complexes. nih.govresearchgate.net These analyses offer detailed information on the vibrational modes of the constituent ions and the nature of the interactions between them. nih.govresearchgate.net

The vibrational spectra of guanidine sulfate compounds are characterized by the distinct modes of the guanidinium (B1211019) [C(NH₂)₃]⁺ cation and the sulfate [SO₄]²⁻ anion. nih.govresearchgate.net The planar C(NH₂)₃⁺ cation exhibits characteristic vibrations, including N-H stretching, CN₃ stretching, and NH₂ deformation modes. cusat.ac.in In guanidinium metal sulfate hexahydrates, strong bands observed in Raman spectra between 3353 and 3386 cm⁻¹ are attributed to NH stretching and NH₂ asymmetric stretching vibrations. cusat.ac.in Moderately intense IR bands around 3260 cm⁻¹ are assigned to the symmetric stretching mode of NH₂. cusat.ac.in The asymmetric stretching of the CN₃ group is typically observed in IR spectra around 1661 cm⁻¹. cusat.ac.in

The sulfate anion, which has a tetrahedral geometry (Td) in its free state, shows four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). researchgate.net In the crystalline state, the symmetry of the sulfate ion is often lowered due to interactions with its environment, leading to the lifting of degeneracies and the appearance of new bands in the spectra. researchgate.netcusat.ac.in For instance, in guanidinium metal (Co, Fe, Ni) sulphate hexahydrates, the analysis of spectral bands indicates that the sulfate tetrahedra are distorted from their Td symmetry to C₁. researchgate.net In guanidinium zinc sulfate, the ν₁ mode of the sulfate ion is observed around 993 cm⁻¹ in the Raman spectrum and as a shoulder at 990 cm⁻¹ in the IR spectrum. researchgate.net The distortion of the sulfate tetrahedra reveals distinct S-O bonds within the structure. nih.govresearchgate.net

Vibrational ModeCompound TypeTypical Wavenumber (cm⁻¹)Spectroscopy MethodReference
Guanidinium NH/NH₂ Asymmetric StretchGuanidinium Metal Sulfate Hexahydrates3353 - 3386Raman cusat.ac.in
Guanidinium NH₂ Symmetric StretchGuanidinium Metal Sulfate Hexahydrates~3260IR cusat.ac.in
Guanidinium CN₃ Asymmetric StretchGuanidinium Metal Sulfate Hexahydrates~1661IR cusat.ac.in
Sulfate (SO₄²⁻) ν₁ Symmetric StretchGuanidinium Zinc Sulfate993Raman researchgate.net
Sulfate (SO₄²⁻) ν₁ Symmetric StretchGuanidinium Iron Sulfate975 (Raman), 985 (IR)Raman, IR cusat.ac.in
Sulfate (SO₄²⁻) ν₄ Asymmetric BendGuanidinium Cobalt Sulfate607, 668 (Raman); 587, 617, 652 (IR)Raman, IR cusat.ac.in

Hydrogen bonding plays a crucial role in the crystal structures of guanidine sulfate compounds, influencing their stability and properties. osti.govacs.org The guanidinium cation is an excellent hydrogen bond donor due to its six N-H protons. bibliotekanauki.pl Vibrational spectroscopy is highly sensitive to hydrogen bonding, which typically causes a red-shift (lowering of frequency) and broadening of the stretching vibrations of the donor group (e.g., N-H or O-H). rsc.orgnih.gov

The introduction of metal ions into the guanidine sulfate structure, forming double salts like [C(NH₂)₃]₂M(SO₄)₂·nH₂O, significantly influences the vibrational spectra. cusat.ac.incusat.ac.in The metal ion coordinates with the sulfate anions and, in hydrated salts, with water molecules, causing distortions in their geometries. researchgate.netiucr.org These distortions are reflected in the vibrational spectra.

In a series of guanidinium metal (M = Co, Fe, Ni) sulphate hexahydrates, the degree of distortion of the metal-oxygen octahedra was found to influence the distortion of the sulfate tetrahedra. researchgate.netcusat.ac.in This is observed through changes in the sulfate vibrational modes, such as the splitting of degenerate modes. cusat.ac.in For example, the asymmetric bending mode ν₄ of the sulfate group in the cobalt complex appears as multiple distinct bands in both Raman and IR spectra, indicating a lifting of its degeneracy due to the low-symmetry crystal environment. cusat.ac.in Similarly, in guanidinium zinc sulfate, the distortion of the sulfate tetrahedra is attributed to the formation of Zn-O-S-O-Zn bridges and hydrogen bonding. nih.govresearchgate.net

X-ray Diffraction and Crystallography of Guanidine Sulfate Crystals

Single crystal X-ray diffraction (SCXRD) analyses have been performed on various guanidine sulfate-containing compounds, revealing their detailed crystal structures. researchgate.netscirp.org For example, the structure of zinc guanidinium sulfate, Zn[C(NH₂)₃]₂(SO₄)₂, was determined to be tetragonal, with the space group I-42d. iucr.orgresearchgate.net The structure features a network of zinc and sulfate ions, where sulfate tetrahedra are arranged around the zinc ions. iucr.org The S-O bond distances were found to be non-equivalent, with oxygen atoms coordinated to zinc having longer S-O bonds (1.49 Å) compared to those that are not (1.44 Å), confirming the distortion observed in vibrational spectra. iucr.org

Other studies on guanidinium metal sulfate hydrates (with metals like Mn, Fe, Co, Ni, Cd) have shown that these compounds often crystallize in lower symmetry systems, such as triclinic or monoclinic, depending on the metal ion and the degree of hydration. capes.gov.br For instance, [C(NH₂)₃]₂Mn(H₂O)₄(SO₄)₂ crystallizes in the triclinic space group P-1. capes.gov.br

CompoundCrystal SystemSpace GroupCell Parameters (Å, °)Reference
Zn[C(NH₂)₃]₂(SO₄)₂TetragonalI-42da = 9.515, c = 14.351 iucr.org
[C(NH₂)₃]₂Mn(H₂O)₄(SO₄)₂TriclinicP-1a = 6.368, b = 6.426, c = 9.952, α = 90.01, β = 98.48, γ = 107.01 capes.gov.br
Guanidinium Hydrogen GlutarateTriclinicP1a = 5.358, b = 8.549, c = 10.586, α = 68.80, β = 89.92, γ = 79.08 ias.ac.in
Guanidinium SulphanilateMonoclinicP2₁/c- pnu.edu.ua
[C(NH₂)₃]S₃O₆MonoclinicPc- rhhz.net

Research into guanidine sulfate compounds often involves their synthesis and growth into single crystals suitable for analysis and application. researchgate.netscirp.org The most common method for growing these crystals is the slow evaporation of an aqueous solution containing the constituent ions. researchgate.netscirp.orgstxavierstn.edu.in For example, single crystals of zinc guanidinium sulfate and copper guanidinium sulfate have been successfully grown using this technique. researchgate.netstxavierstn.edu.in The solubility of the synthesized salt is a key parameter, and it is often studied as a function of temperature to optimize the growth process. ias.ac.instxavierstn.edu.in

Polymorphism, the ability of a substance to exist in more than one crystal structure, is an important phenomenon in materials science. While not extensively documented for simple guanidine sulfate, phase transitions have been studied in related compounds. researchgate.net For instance, guanidinium zinc sulfate undergoes a continuous, second-order structural phase transition at 178 K, changing from the room temperature tetragonal phase (I-42d) to a low-temperature tetragonal phase (I-4). researchgate.net Such phase transitions are often related to changes in the dynamics of the cations and anions and the hydrogen bonding network. bibliotekanauki.pl The study of polymorphism is relevant as different polymorphs of a compound can exhibit distinct physical and chemical properties. medkoo.commdpi.com

Crystal Growth Research and Polymorphism

Growth Techniques for High-Purity Crystals

The synthesis of high-purity guanidinium sulfate crystals is a critical prerequisite for detailed structural and spectroscopic analysis. A prevalent and effective method for crystal growth is the slow evaporation solution technique. researchgate.net This method involves dissolving stoichiometric amounts of the reactants in a suitable solvent, typically water, followed by slow evaporation of the solvent at a constant temperature. For instance, single crystals of zinc guanidinium sulfate (ZGuS) have been successfully grown using this technique from an aqueous solution containing guanidine carbonate, sulfuric acid, and zinc sulfate. researchgate.net The process often involves repeated recrystallization to enhance the purity of the final crystalline product. scirp.org

Another approach involves a one-pot, two-step process that leverages the facile formation of guanidinium organosulfate single crystals. This technique is particularly useful for the stereochemical determination of alcohols, where the strong hydrogen bonding network of the guanidinium sulfate lattice facilitates the crystallization of a diverse range of organic substrates. acs.org The crystallization process for guanidinium sulfate inclusion compounds is typically achieved at room temperature through slow evaporation, which is advantageous for thermally sensitive guest molecules. acs.org

For specific applications, seeding techniques are employed to obtain large, high-quality single crystals. In the submerged seed solution method, small, well-defined crystals obtained from slow evaporation are used as seeds in a saturated solution to promote the growth of larger bulk crystals. scirp.org The rate of crystallization can be controlled to yield products with a uniform particle size distribution and high purity. google.com

The synthesis of guanidinium sulfate and its derivatives can also be achieved through multicomponent condensation reactions. For example, guanidinium sulfate can be formed through the reaction of guanidine sulfate salt with hydrogen sulfide (B99878) and formaldehyde. lookchem.com Furthermore, the synthesis of various guanidinium-based compounds often starts from commercially available guanidine salts, which are then reacted with appropriate acids or other reagents to yield the desired product.

Investigations into Crystal Structure and Lattice Parameters

A detailed three-dimensional X-ray analysis of zinc guanidinium sulfate, Zn[C(NH₂)₃]₂(SO₄)₂, revealed a tetragonal crystal system with the space group I4̅2d. iucr.orgresearchgate.net At room temperature (295 K), the lattice parameters were determined to be a = 9.515 Å and c = 14.351 Å. iucr.orgresearchgate.net The crystal structure is composed of a network of zinc and sulfate ions, where the sulfate ions are tetrahedrally coordinated to the zinc ions. iucr.org The structure is further stabilized by a helical arrangement of guanidinium and sulfate ions linked by hydrogen bonds, extending parallel to the c-axis. iucr.org

The versatility of the guanidinium sulfate framework allows for the incorporation of various guest molecules, leading to a diverse range of crystal structures. Studies have shown that the presence of different cations and solvent molecules can modify the guanidinium sulfate frameworks while often retaining the acentric nature of the structures. rsc.org For example, the co-crystallization of guanidinium sulfate with other organic cations can lead to the formation of related motifs of six-membered rings formed through hydrogen bonding between three guanidinium cations and three sulfate anions. rsc.org

In the case of guanidinium sulfanilate (GSA), single crystal X-ray diffraction studies have shown that it crystallizes in a centrosymmetric monoclinic system with the space group P2₁/c. pnu.edu.uaresearchgate.net This highlights that while non-centrosymmetric structures are common, they are not universal for all guanidinium sulfate-containing compounds. The specific crystal system and lattice parameters are highly dependent on the constituent ions and any incorporated solvent molecules. rsc.orgrsc.org

Table 1: Crystallographic Data for Selected Guanidinium Sulfate Compounds

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
Zinc Guanidinium Sulfate Zn[C(NH₂)₃]₂(SO₄)₂ Tetragonal I4̅2d 9.515 9.515 14.351 90 iucr.orgresearchgate.net
Guanidinium Sulfanilate C₇H₁₁N₃O₃S Monoclinic P2₁/c - - - - pnu.edu.uaresearchgate.net
Zinc Guanidinium Sulfate (re-determined) [C(NH₂)₃]₂Zn(SO₄)₂ Tetragonal I4̅2d - - - - researchgate.net

Nuclear Magnetic Resonance (NMR) Studies in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic properties of guanidinium sulfate in both solution and solid states.

Solid-State NMR:

Solid-state NMR studies, particularly ¹H NMR, have been employed to characterize the dynamics of protons in guanidinium zinc sulfate, [C(NH₂)₃]₂Zn(SO₄)₂. researchgate.net These studies provide insights into the molecular and proton dynamics within the crystal lattice, helping to understand processes such as proton diffusion through the hydrogen bond network. researchgate.net In 1,1-dimethylguanidinium triphenyltin (B1233371) sulphate, solid-state ¹³C and ¹¹⁷Sn NMR were used to elucidate the structure. academie-sciences.fracademie-sciences.fr The isotropic ¹¹⁷Sn chemical shift was consistent with a trans-coordinated Ph₃Sn residue, suggesting a polymeric chain structure. academie-sciences.fr Solid-state NMR has also been used to study the structural changes in cartilage components, where guanidine hydrochloride is used to remove proteoglycans, which contain chondroitin (B13769445) sulfate and keratan (B14152107) sulfate. nih.gov While not a direct study of guanidinium sulfate, this demonstrates the utility of the technique in systems containing guanidinium and sulfate moieties.

Solution NMR:

In solution, NMR is utilized to study interactions and conformational changes. For instance, NMR titration experiments have been used to investigate the binding affinities of guanidinium-based receptors for oxoanions like sulfate. raineslab.com These studies often monitor the chemical shift changes of the guanidinium protons upon addition of the anion. However, such titrations can be complicated by changes in the ionic strength of the solution. raineslab.com The interaction between the guanidinium cation and sulfate anions has also been explored through computational studies, which are often complemented by NMR experiments in solvent mixtures to validate the theoretical findings. researchgate.net Solution NMR has also been instrumental in determining the orientation of membrane-bound peptides, where interactions between guanidinium groups of arginine residues and sulfate groups on lipids can be probed. mdpi.com

Table 2: Selected NMR Data for Guanidinium-Containing Compounds

Compound Nucleus State Chemical Shift (ppm) Remarks Reference
1,1-Dimethylguanidinium triphenyltin sulphate ¹¹⁷Sn Solid -227 Consistent with trans-coordinated Ph₃Sn academie-sciences.fr
Guanidinium nonaflate ¹H Solution (DMSO-d₆) 6.88 (s, 6H) Signal for [C(NH₂)₃]⁺ rsc.org
Guanidinium nonaflate ¹³C Solution (DMSO-d₆) 158.31 Signal for guanidinium carbon rsc.org

UV-Vis and Photoluminescence Spectroscopy in Material Science Research

UV-Vis and photoluminescence spectroscopy are essential techniques for characterizing the optical properties of guanidinium sulfate-based materials, particularly in the context of nonlinear optics and other photonic applications.

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum of a material reveals its transparency window and the lower cut-off wavelength, which are critical parameters for optical applications. For zinc guanidinium sulfate (ZGuS) single crystals, UV-Vis-NIR spectroscopy has shown a wide transparency range with a lower cut-off wavelength around 210 nm, indicating its potential for use in photonic devices. aip.orgaip.org Similarly, guanidinium sulfanilate (GSA) crystals exhibit a lower cutoff wavelength of 220 nm. pnu.edu.uaresearchgate.net The optical band gap (E_g) can be estimated from the absorption edge in the UV-Vis spectrum. For 2-methylbenzimidazolium perchlorate, a related organic crystal, the optical band gap was estimated to be approximately 3.9 eV from the analysis of its UV-Vis absorption spectrum. mdpi.com The absorbance characteristics are influenced by the electronic transitions within the molecule, and for compounds containing guanidinium, certain purification reagents like guanidinium thiocyanate (B1210189) can interfere with measurements by absorbing strongly around 230 nm. technologynetworks.com

Photoluminescence Spectroscopy:

Photoluminescence (PL) spectroscopy provides information about the emission properties of a material upon excitation with light. The emission spectrum of zinc guanidinium sulfate has been studied to understand its potential for light-emitting applications. aip.org Studies on guanidinium sulfanilate (GSA) have demonstrated that these crystals possess good luminescence properties, indicating their potential as luminescent materials. pnu.edu.uaresearchgate.net In the case of 1-guanidino-8-amino-2,7-diazacarbazole, a fluorescent guanidinium-containing molecule, the compound exhibits fluorescence with an absorption maximum at 356 nm and an emission maximum at 403 nm in water. acs.org This fluorescence can be quenched by the binding of sulfate anions, a phenomenon that can be exploited for sensing applications. acs.org

Table 3: Optical Properties of Selected Guanidinium Sulfate and Related Compounds

Compound Technique Wavelength/Energy Observation Reference
Zinc Guanidinium Sulfate (ZGuS) UV-Vis ~210 nm Lower cut-off wavelength aip.orgaip.org
Guanidinium Sulfanilate (GSA) UV-Vis 220 nm Lower cut-off wavelength pnu.edu.uaresearchgate.net
Guanidinium Sulfanilate (GSA) Photoluminescence - Good luminescence properties pnu.edu.uaresearchgate.net
1-Guanidino-8-amino-2,7-diazacarbazole UV-Vis (in water) λ_abs = 356 nm Absorption maximum acs.org
1-Guanidino-8-amino-2,7-diazacarbazole Photoluminescence (in water) λ_em = 403 nm Emission maximum acs.org
2-Methylbenzimidazolium Perchlorate UV-Vis E_g ~ 3.9 eV Optical band gap mdpi.com

Theoretical and Computational Chemistry of Guanidine Sulfate Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through to examine the fundamental interactions between the guanidinium (B1211019) cation and the sulfate (B86663) anion. These methods provide detailed information about the electronic structure, stability, and nature of the bonds formed in these complexes.

Ab initio and Density Functional Theory (DFT) are the primary computational tools used to explore the interactions between the guanidinium cation and the sulfate anion. nih.govresearchgate.net Theoretical studies have confirmed the nonplanar propeller structure of the guanidinium cation. nih.govacs.org Computations, particularly at the MP2/6-31+G* level, have been employed to identify stable configurations of guanidinium-sulfate complexes. nih.govacs.org These studies have successfully located numerous stable 1:1 dimers and 2:1 trimers of guanidinium and sulfate. nih.govacs.org

The nature of the interactions within these complexes has been further elucidated using Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses. nih.govacs.org These methods allow for a detailed characterization of the bonding, revealing correlations between electron density at bond critical points, hydrogen bond distances, and orbital interaction energies. nih.govacs.org Such theoretical insights are invaluable for understanding the role of the guanidinium moiety as an anion receptor in supramolecular chemistry and its relevance to the interactions of the arginine amino acid with anionic substrates in proteins. nih.govacs.org

Quantum chemistry calculations have also been applied to understand the potential of guanidinium-based ionic liquids for applications such as SO2 capture. nih.gov These studies have highlighted the nonbonded, weak interactions between the ionic liquids and SO2, with the anionic moieties playing a crucial role. nih.gov Furthermore, DFT methods have been used to calculate theoretical vibrational frequencies and potential energy distributions for guanidinium sulfate, aiding in the assignment of experimental vibrational spectra. researchgate.net

Table 1: Computational Methods in Guanidinium-Sulfate Research
Computational MethodApplicationKey FindingsReferences
Ab initio (MP2/6-31+G*)Study of guanidinium-sulfate complex stoichiometry and stability.Identified stable 1:1 dimers and 2:1 trimers. nih.govacs.org
Density Functional Theory (DFT)Investigation of electronic structure and vibrational frequencies.Provided insights into bonding and aided in spectral assignments. nih.govresearchgate.net
Atoms in Molecules (AIM)Analysis of the nature of chemical bonds.Correlated electron density with hydrogen bond distances. nih.govacs.org
Natural Bond Orbital (NBO)Examination of orbital interactions.Quantified orbital interaction energies in the complexes. nih.govacs.orgmdpi.com

A key aspect of the theoretical analysis of guanidinium-sulfate systems is the detailed characterization of the hydrogen bonds formed between the two ions. These hydrogen bonds are a primary driving force for the formation and stability of the complexes. acs.org Due to the charged nature of both the guanidinium cation and the sulfate anion, the hydrogen bonds formed between them are significantly stronger than conventional hydrogen bonds. acs.org

Theoretical calculations have established correlations between several key parameters that describe these interactions:

Hydrogen Bond Distances: The distances between the hydrogen atoms of the guanidinium's N-H groups and the oxygen atoms of the sulfate anion are a direct measure of the strength of the hydrogen bond. Shorter distances generally indicate stronger interactions.

Electron Density at Bond Critical Points (BCPs): The AIM theory allows for the calculation of the electron density at the BCPs of the hydrogen bonds. A higher electron density at the BCP is indicative of a stronger, more covalent-like interaction.

Orbital Interaction Energies: NBO analysis provides a quantitative measure of the stabilization energy arising from the interaction between the lone pair orbitals of the sulfate oxygens and the antibonding orbitals of the guanidinium's N-H bonds. nih.govacs.org Larger interaction energies signify stronger hydrogen bonds. mdpi.com

Studies have found clear correlations between these parameters, demonstrating that shorter hydrogen bond distances are associated with higher electron densities at the BCPs and larger orbital interaction energies. nih.govacs.org This comprehensive analysis provides a robust theoretical framework for understanding the nature and strength of the interactions in guanidinium-sulfate complexes.

Molecular Dynamics Simulations and Ion Aggregation Studies

While quantum chemical calculations provide a detailed picture of the interactions between individual ions, molecular dynamics (MD) simulations offer a way to study the collective behavior of these ions in solution over time. These simulations are particularly important for understanding phenomena such as ion pairing and the formation of larger aggregates.

MD simulations have been instrumental in revealing the behavior of guanidinium and sulfate ions in aqueous environments. acs.orgnih.govacs.org A surprising and significant finding from these simulations is the strong tendency for guanidinium and sulfate ions to aggregate into mesoscopic, nanometer-scale clusters in solution. acs.orgnih.govacs.org This is in stark contrast to other guanidinium salts, such as guanidinium thiocyanate (B1210189), where such aggregation is not observed. acs.orgnih.govacs.org

These simulations show that the sulfate ions form a dynamic network that bridges between guanidinium molecules. acs.org This network also incorporates water molecules to satisfy the remaining hydrogen bonding capacity of the sulfate's oxygen atoms. acs.org The strength of the hetero-ion pairing is a key factor driving this aggregation. nist.gov The results of these simulations have been corroborated by experimental techniques like neutron diffraction, which provide direct evidence for the strong ion pairing in guanidinium sulfate solutions. nih.govacs.org

The formation of ion pairs and larger clusters in guanidinium sulfate solutions is a direct consequence of the strong and specific interactions between the guanidinium and sulfate ions. nih.govacs.org The nearly ideal linear geometry of the hydrogen bonds and the high charge of the sulfate ion contribute to the strength of these interactions. acs.org

MD simulations have provided a detailed picture of this clustering phenomenon. nist.gov They have shown that the ion pairing can be so extensive that very few unpaired ions remain in the solution. acs.org The formation of these nanometer-scale aggregates has been proposed as a mechanism to explain the effects of guanidinium sulfate on protein stability, suggesting that the mesoscopic structure of the solution plays a crucial role in its properties. nih.govacs.org

Table 2: Ion Aggregation in Guanidinium Salt Solutions
Guanidinium SaltIon Aggregation Behavior in Aqueous SolutionExperimental EvidenceReferences
Guanidinium SulfateStrong ion pairing leading to mesoscopic, nanometer-scale clusters.Neutron Diffraction acs.orgnih.govacs.org
Guanidinium ThiocyanateIons are more homogeneously distributed with no significant aggregation.Neutron Diffraction acs.orgnih.govacs.org
Guanidinium CarbonateStrong hetero-ion pairing leading to nanometer-scale aggregation.Neutron Diffraction with Isotopic Substitution, Small-Angle Neutron Scattering nist.gov

The interactions of guanidinium ions with proteins are of great interest due to their ability to act as denaturants. MD simulations have been used to investigate the molecular mechanisms behind these interactions. pnas.orgnih.gov

Recent computational studies support a "direct interaction" mechanism for protein denaturation. pnas.org This model proposes a two-step process:

Surface Binding: Denaturant molecules, like guanidinium, first interact directly with the protein surface. pnas.org This can involve displacing water molecules from the first solvation shell and binding to the protein surface through dispersion interactions. pnas.org

Penetration and Unfolding: Following surface binding, the denaturant and water molecules penetrate the protein's hydrophobic core, leading to global structural disruption. pnas.org

MD simulations of a model peptide in a guanidinium chloride solution have shown that guanidinium ions can interact with planar amino acid side chains in a stacking manner. nih.gov This provides a molecular-level explanation for the experimentally observed accumulation of guanidinium ions at protein surfaces. nih.gov The interaction of sulfate ions with proteins is also significant, as they have been shown to interact strongly with the cationic groups of peptides. nih.gov

Modeling of Spectroscopic Properties and Optical Behavior

The theoretical and computational investigation of guanidine (B92328) sulfate systems provides profound insights into their molecular structure, vibrational dynamics, and optical characteristics. By employing quantum chemical calculations, primarily based on Density Functional Theory (DFT), researchers can model the properties of these materials, offering a detailed interpretation of experimental data and predicting their behavior. bibliotekanauki.plresearchgate.net These computational approaches are invaluable for assigning complex vibrational spectra and understanding the electronic transitions that govern optical properties. irb.hrresearchgate.net

Computational studies typically begin with the geometry optimization of the guanidinium cation, the sulfate anion, and their assembled crystal structure. bibliotekanauki.plusm.my Methods like B3LYP (Becke's three-parameter exchange function with the Lee-Yang-Parr correlation function) combined with basis sets such as 6-311+G(d,p) are frequently used to achieve a reliable description of the system's geometry and electronic ground state. bibliotekanauki.plresearchgate.net From the optimized geometry, vibrational frequencies, infrared (IR) and Raman intensities, and various optical parameters can be calculated. researchgate.netresearchgate.net

Modeling of Vibrational Spectra

Theoretical calculations are crucial for the detailed assignment of vibrational modes observed in experimental IR and Raman spectra of guanidinium-containing crystals. bibliotekanauki.plresearchgate.net The calculated harmonic frequencies and potential energy distribution (PED) allow for a clear-cut assignment of the observed spectral bands to specific molecular motions within the guanidinium cations and sulfate anions. researchgate.netresearchgate.net

Studies on guanidinium sulfate and related compounds like tetraguanidinium dichloride-sulphate reveal that the vibrational spectra are characterized by the internal modes of the planar [C(NH₂)₃]⁺ cation and the tetrahedral [SO₄]²⁻ anion. bibliotekanauki.plresearchgate.net The extensive network of N-H···O hydrogen bonds between the cations and anions plays a prominent role in the crystal's structure and significantly influences the vibrational frequencies. bibliotekanauki.plusm.my For instance, the red-shifting of N-H stretching wavenumbers in both calculated and observed spectra confirms the presence and strength of these hydrogen bonds. usm.my

The distortion of the sulfate tetrahedra from their ideal Td symmetry, due to interactions within the crystal lattice and hydrogen bonding, is also evident in the spectra and can be quantified by computational models. researchgate.net The table below presents a representative comparison of theoretical and experimental vibrational frequencies for a guanidinium sulfate system, illustrating the typical assignments for the primary functional groups.

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Vibrational Mode Assignment
~3400-3300~3397NH₂ Asymmetric Stretching usm.my
~3300-3100~3261, 3185NH₂ Symmetric Stretching researchgate.net
~1680~1678C=N Asymmetric Stretching / NH₂ Scissoring researchgate.net
~1100~1105ν₃ (SO₄²⁻) Asymmetric Stretching
~1010~1008CN₃ Symmetric Stretching nih.gov
~980~981ν₁ (SO₄²⁻) Symmetric Stretching
~620~618ν₄ (SO₄²⁻) Bending
~450~452ν₂ (SO₄²⁻) Bending

Modeling of Optical Behavior

Computational methods are also applied to predict the linear and nonlinear optical (NLO) properties of guanidinium-based materials. researchgate.net The planar, Y-shaped guanidinium group possesses excellent electron delocalization, which is a key feature for potential NLO applications. researchgate.netacs.org Theoretical calculations of electronic properties such as the HOMO-LUMO energy gap, polarizability, and first-order hyperpolarizability (β) are used to assess a material's potential for applications like second-harmonic generation (SHG). researchgate.netnih.gov

For instance, in studies of guanidinium aluminum sulfate hexahydrate (GASH), a related compound, DFT calculations have been used to determine the electronic band structure and optical functions. researchgate.net Such calculations provide the theoretical band gap (Eg) and refractive indices, which are in good agreement with experimental values. researchgate.net The calculated band gap for GASH is approximately 5.44 eV, indicating its transparency in the visible region, a crucial characteristic for NLO materials. researchgate.net

The NLO response is fundamentally linked to intramolecular charge transfer. nih.gov Computational analyses, including Natural Bond Orbital (NBO) and molecular electrostatic potential (MEP) maps, help to visualize the charge distribution and charge transfer interactions that give rise to the hyperpolarizability. usm.myresearchgate.net The calculated values of polarizability and hyperpolarizability provide a quantitative measure of the expected NLO efficiency. researchgate.net

PropertyCalculated ValueSignificance
Band Gap (Eg)~5.44 eV (for GASH) researchgate.netIndicates optical transparency in the visible range.
Refractive Index (n)Calculated values align with experimental results. researchgate.netFundamental optical property for device design.
First-Order Hyperpolarizability (β)Calculated using DFT methods (e.g., B3LYP). researchgate.netQuantifies the second-order NLO response.
HOMO-LUMO Gap~5.9 eV (for a related DAPMAL crystal) researchgate.netRelates to molecular stability and electronic transitions.

Biochemical and Chemical Biological Research Applications Excluding Clinical/therapeutic Focus

Guanidine (B92328) Sulfate (B86663) in Protein Folding and Unfolding Studies

Guanidine sulfate serves as a valuable tool for investigating the conformational stability of proteins. While the guanidinium (B1211019) ion, typically in the form of guanidinium chloride (GdmCl), is a potent denaturant that can completely unfold most proteins at high concentrations, the presence of the sulfate ion modulates this activity. rsc.org Guanidinium sulfate is often described as effectively neutral or even having a stabilizing effect on the folded state of some proteins. nih.gov This unique characteristic allows for a nuanced exploration of the energetic landscape of protein folding.

Mechanisms of Protein Denaturation by Guanidinium

The denaturation of proteins by the guanidinium cation is a multifaceted process that has been the subject of extensive research. Several mechanisms have been proposed to explain how this ion disrupts the intricate architecture of proteins.

A predominant theory is the direct interaction model, which posits that guanidinium ions directly interact with the protein surface. researchgate.net This interaction is thought to weaken the non-covalent forces that maintain the protein's native structure. Kinetic evidence for some proteins, such as RNase H, supports a two-stage mechanism of unfolding induced by guanidinium. nih.gov In this model, the initial step involves the rapid binding of guanidinium to the protein surface, leading to the formation of an expanded intermediate state, often referred to as a "dry molten globule." nih.gov This intermediate has a partially disrupted structure but a still-dry core. The second, slower stage involves the penetration of water and denaturant molecules into the hydrophobic core, resulting in global unfolding. nih.gov

The unfolding of RNase H in the presence of guanidinium chloride (GdmCl) has been shown to proceed through a fast initial expansion followed by a slower, main unfolding event. The population of the initial expanded state is linearly dependent on the GdmCl concentration. nih.gov

Table 1: Kinetic Parameters for the Two-Stage Unfolding of RNase H by Guanidinium Chloride

Unfolding StageProcessDependence on [GdmCl]Timescale
Stage 1Formation of "dry molten globule" intermediateLinearly dependentFast (within 5 ms)
Stage 2Core solvation and global unfoldingStrongly dependentSlower

Guanidinium ions are effective at increasing the solubility of nonpolar amino acid side chains, thereby weakening the hydrophobic interactions that are a primary driving force for protein folding. nih.gov The planar structure of the guanidinium ion is thought to allow it to interact favorably with both hydrophobic and aromatic side chains. stanford.edu Computational studies have estimated the interaction energies between the guanidinium cation and various amino acid residues. For instance, the interaction with negatively charged aspartate and glutamate (B1630785) residues is exceptionally strong, reaching up to -76 kcal/mol in some configurations. nih.gov

The role of guanidinium in disrupting hydrogen bonds is more complex. While it was initially thought that guanidinium could compete for hydrogen bonds with the polypeptide backbone, some studies suggest that it does not form strong hydrogen bonds with peptide groups. pnas.org Instead, its denaturation capability may be more closely linked to its influence on water structure and its direct interactions with amino acid side chains. rsc.org

Table 2: Calculated Interaction Energies of Guanidinium (Gdm⁺) with Amino Acid Residues

Amino Acid ResidueInteraction TypeInteraction Energy (kcal/mol)
Aspartate/GlutamateParallel~ -76
Aromatic (e.g., Tryptophan, Tyrosine)Cation-πFavorable
Branched Aliphatic (e.g., Leucine)Dispersion/Hydrophobic~ -7 to -8

The conformational stability of a protein is often quantified by the free energy of unfolding (ΔG) and the m-value, which describes the dependence of ΔG on the denaturant concentration. Guanidinium chloride is a potent denaturant with a significantly higher m-value for most proteins compared to other denaturants like urea (B33335). nih.gov This indicates a greater destabilizing effect per mole of denaturant. In contrast, guanidinium sulfate can increase the thermal stability of proteins like Ribonuclease A (RNase A). acs.org Low concentrations of guanidinium chloride have also been observed to stabilize certain proteins. nih.govnih.gov

Effects on Protein Structure and Conformation

Guanidinium ions can have differential effects on the secondary structure elements of proteins. Studies using two-dimensional infrared spectroscopy have shown that upon denaturation with guanidinium, β-sheet structures can be completely lost, while a significant portion of α-helical structure may be retained. acs.org This suggests that guanidinium is more effective at disrupting the interactions that stabilize β-sheets, which often rely more on long-range hydrophobic contacts. In contrast, the local hydrogen-bonding network of α-helices may be more resistant to disruption by guanidinium. acs.org For example, in α-chymotrypsin, a protein rich in β-sheets, denaturation with guanidinium leads to a complete loss of this secondary structure. Conversely, lysozyme, which is predominantly α-helical, retains much of its helical content even at denaturing concentrations of guanidinium. acs.org

Investigation of Denaturant Activity Reversal by Sulfate

This "neutralizing" effect is dependent on the protein system being studied. For instance, tryptophan zipper (trpzip) peptides, which are highly sensitive to denaturation by guanidinium chloride, are largely unaffected by guanidine sulfate. nih.gov This indicates that the sulfate ion effectively counteracts the denaturing ability of the guanidinium ion in this context. However, for alanine-based α-helical peptides, guanidine sulfate retains considerable denaturant activity. nih.gov This differential effect is attributed to the different mechanisms by which guanidinium denatures these two types of peptide structures and how the clustering of guanidinium and sulfate ions interferes with these mechanisms. nih.gov

Table 3: Comparative Effects of Guanidinium Salts on Peptide Conformations

Peptide TypeDominant Stabilizing InteractionEffect of Guanidinium ChlorideEffect of Guanidine Sulfate
Tryptophan Zipper (trpzip)Cross-strand indole-indole interactionsStrong DenaturationEffectively Neutral/Stabilizing
Alanine-based α-helixHydrogen bondsDenaturationRetains Considerable Denaturant Activity

Guanidinium-Based Systems in Supramolecular Chemistry and Molecular Recognition

The guanidinium cation, the protonated form of guanidine, is a versatile and powerful functional group in the field of supramolecular chemistry. nih.gov Its unique planar, triangular structure and the delocalized positive charge across three nitrogen atoms allow it to form multiple, highly directional hydrogen bonds and strong electrostatic interactions. researchgate.net This capacity for multivalent interaction makes it an exceptional building block for creating complex, functional molecular architectures through non-covalent bonds. longdom.org In biological systems, the guanidinium side chain of the amino acid arginine is crucial for stabilizing the structures of proteins and their complexes with other biomolecules like nucleic acids and carbohydrates. nih.gov Chemists have drawn inspiration from nature, extensively using the guanidinium group to design synthetic systems for molecular recognition and self-assembly. longdom.org Its high pKa of ~13.5 ensures it remains protonated over a wide pH range, making it a reliable cationic component in various environments. researchgate.net

Anion Binding and Receptor Design

The guanidinium group has been extensively utilized in the design of synthetic receptors for the molecular recognition and binding of anions. researchgate.net Its ability to act as a strong and selective binder stems from its capacity for both charge-pairing and hydrogen-bonding interactions. researchgate.net This dual nature allows for the creation of receptors with high affinity for a variety of anionic guests, particularly oxoanions such as carboxylates, phosphates, and sulfates. nih.gov

The design of these receptors often involves incorporating one or more guanidinium moieties into a larger molecular scaffold. The pre-organization of these binding sites is a key principle, where the scaffold holds the guanidinium groups in a specific spatial arrangement that is complementary to the target anion's geometry and charge distribution. This leads to enhanced binding strength and selectivity. For instance, receptors have been designed where guanidinium groups are appended to macrocyclic structures, which has been shown to improve the binding of phosphate (B84403) anions. researchgate.net

Research has demonstrated the successful application of guanidinium-based receptors in various contexts:

Oxoanion Recognition : Synthetic receptors incorporating guanidinium have proven to be leading examples for binding carboxylates, phosphates, and other oxoanions like sulfate and nitrate. nih.gov

Selective Binding : Studies comparing guanidinium and ammonium-based hosts revealed distinct preferences. While smaller anions like halides showed a slight preference for guanidinium hosts, larger polyatomic anions were more strongly bound by ammonium (B1175870) hosts in specific experimental setups. acs.orgnih.gov

Separation Applications : Lipophilic versions of guanidinium-based ligands have been synthesized for extraction studies and have shown better performance than commercially available extractants for separating sulfate from water. utexas.edu Furthermore, bis(imino)guanidinium ligands have been created that form highly insoluble salts with oxoanions, particularly sulfate, enabling their separation from solutions like natural seawater through simple precipitation and filtration. utexas.edu

Receptor TypeTarget AnionKey Interaction PrincipleResearch Finding
Macrocyclic Guanidinium HostsPhosphatePre-organized binding sitesEnhanced binding affinity for phosphate was observed. researchgate.net
Bis(imino)guanidinium LigandsSulfate, other OxoanionsPrecipitation of insoluble saltsDemonstrated effective separation of sulfate from seawater. utexas.edu
N,N'-bis(2-pyridyl)guanidiniumSulfateLiquid-liquid extractionPerformed better than commercial Aliquat 336 for sulfate extraction. utexas.edu

Self-Assembly and Formation of Ordered Structures

The directional and strong binding properties of the guanidinium group make it an excellent motif for programming the self-assembly of molecules into well-defined, ordered supramolecular structures. This process, driven by non-covalent interactions, can lead to the formation of complex architectures mimicking biological systems.

A notable example is the self-assembly of a double-helical supramolecular structure from 1,1′-binaphthyl-based bisguanidines and bisphosphoric acids. rsc.org In this system, the complementary pairing between the guanidinium and phosphate groups drives the assembly. The chirality of the individual building blocks was found to control the helicity of the final structure, demonstrating a high degree of programmable control. For instance, pairing a homochiral (S,S)-bisguanidinium with an (S,S)-bisphosphate resulted in a left-handed double-helix, whereas the heterochiral (S,S) + (R,R) pair formed a non-helical dimer. rsc.org

Other research has shown that guanidinium cations can influence the structure and stability of DNA origami nanostructures, with the effect being dependent on the accompanying anion (e.g., chloride vs. sulfate). nih.gov In the realm of materials science, guanidinium-functionalized units have been used in the synthesis of two-dimensional covalent organic frameworks (COFs) that self-assemble into highly crystalline honeycomb structures, creating uniform nanopores suitable for applications like ion-selective transport. mdpi.com Additionally, novel self-assembling supramolecular systems have been created by mixing hyperbranched polyamidoamine guanidinium salts with cationic copolymers in aqueous solutions. researchgate.net

Modulation of Biomolecular Functions via Supramolecular Interactions

The strong interaction between the guanidinium group and anionic functionalities commonly found on the surface of biomolecules (e.g., carboxylates on proteins, phosphates on nucleic acids) has been harnessed to modulate biological processes. rsc.org Researchers have developed "molecular glues" based on multivalent guanidinium interactions to adhere to biomolecules and influence their function and assembly. rsc.orgresearchgate.net

These molecular glues are designed with multiple guanidinium groups, which allows them to bind strongly to the surfaces of proteins or phospholipid membranes through multivalent salt-bridge interactions with oxyanionic groups. researchgate.net The affinity between a guanidinium group and a carboxyl group is stronger than that of an ammonium group, making it a particularly effective interaction for targeting proteins. researchgate.net

Key research findings in this area include:

Protein Function Modulation : By designing molecules rich in guanidinium groups, it is possible to create synthetic adhesives for proteins, which can be used to regulate the biological function of an active protein. researchgate.net

Cell Membrane Interaction : The bidentate hydrogen bonding between guanidinium groups on synthetic polymers and the phosphate head groups of lipids in a cell membrane can facilitate complex formation. nih.gov This affinity for phospholipids (B1166683) is believed to promote polymer-membrane interaction and enable cell-penetrating capabilities. nih.gov

Biomolecular Assembly Manipulation : Guanidinium-based molecular glues have been applied to manipulate biomolecular assemblies and develop drug delivery systems. rsc.orgresearchgate.net

Guanidine Sulfate in Analytical Chemistry Research Methodologies

Guanidine and its salts, including guanidine sulfate, have found utility in various analytical chemistry research methodologies. The strong chaotropic nature of the guanidinium ion and its specific binding capabilities are exploited in sample preparation, extraction, and detection.

For instance, an ion chromatography (IC) method has been developed for the determination of guanidine, separating it on a cation-exchange column followed by suppressed conductivity detection. thermofisher.com While this method was developed for guanidine hydrochloride, it demonstrates a robust approach for quantifying guanidine in various formulations. thermofisher.com In another application, positively charged polyhexamethylene guanidine hydrochloride-stabilized silver nanoparticles have been used as a colorimetric probe for the determination of sulfate and pyrophosphate. nih.gov The aggregation of the nanoparticles in the presence of these anions leads to a color change, allowing for their quantification via spectrophotometry or by the naked eye. nih.gov Furthermore, guanidine-based fluorophores have been developed for molecular recognition and sensing applications in analytical chemistry. researchgate.net

Applications in Sample Preparation and Extraction for Research

Guanidine salts are widely used as chaotropic agents in sample preparation, particularly for the extraction of nucleic acids and proteins. Guanidine sulfate is a component of chaotropic salt buffers used to ensure the release of RNA and DNA during extraction procedures. ycdehongchem.com Similarly, guanidine hydrochloride has been successfully used as an extracting agent for M protein from streptococcal cell walls, demonstrating its utility in isolating specific proteins from complex biological samples. nih.gov

Guanidine sulfate is a strong chaotropic agent used to denature, or unfold, proteins. ycdehongchem.comcymitquimica.com This process is critical in many research and analytical protocols where the protein's native three-dimensional structure needs to be disrupted. Denaturation is often a necessary step for improving the analysis of proteins.

The mechanism of denaturation by guanidinium ions involves the disruption of the non-covalent interactions that stabilize a protein's folded state, including hydrogen bonds and hydrophobic interactions. cymitquimica.comqinmuchem.com The guanidinium ions can effectively solubilize non-polar amino acid side chains, reducing the hydrophobic effect that drives protein folding. qinmuchem.com They can also directly interact with the protein backbone. nih.gov

The use of guanidine salts for denaturation is a prerequisite for several analytical techniques:

Electrophoresis : Proteins are often denatured before analysis by techniques like SDS-PAGE to ensure that their separation is based on molecular weight rather than shape or charge.

Conformational Studies : Denaturants like guanidine hydrochloride and urea are standard tools for studying the thermodynamics and kinetics of protein folding and unfolding. acs.org By monitoring changes in spectroscopic signals (e.g., fluorescence or circular dichroism) as a function of denaturant concentration, researchers can determine the stability of a protein.

Refolding Studies : In biotechnology, proteins expressed in bacteria often form inactive aggregates called inclusion bodies. Guanidine salts are used to solubilize and denature these proteins, which can then be refolded into their active conformation by removing the denaturant. qinmuchem.comnih.gov

While both urea and guanidine salts are effective denaturants, guanidine hydrochloride is generally considered to be 1.5 to 2.5 times more effective on a molar basis than urea. nih.gov However, the choice of denaturant can sometimes influence experimental outcomes, as the ionic nature of guanidinium salts can mask electrostatic interactions within proteins, an effect not seen with the uncharged urea molecule. researchgate.net

ApplicationPurpose of DenaturationAnalytical OutcomeRelevant Compound
Nucleic Acid ExtractionDisrupts cells and denatures nucleasesImproved yield and purity of RNA/DNA. ycdehongchem.comGuanidine sulfate, Guanidine thiocyanate (B1210189)
Protein Stability AnalysisInduce unfolding to measure conformational stabilityDetermination of thermodynamic parameters of folding (ΔG, m-value). researchgate.netGuanidine hydrochloride, Urea
Inclusion Body SolubilizationUnfold aggregated proteins into soluble monomersEnables subsequent refolding into active proteins. qinmuchem.comnih.govGuanidine hydrochloride
Protein ExtractionRelease proteins from cellular structuresIsolation of specific proteins (e.g., M protein) for further study. nih.govGuanidine hydrochloride
Removal of Interfering Substances in Research Samples

In biochemical and molecular biology research, the purity of a sample is paramount for accurate analysis. Guanidinium salts, including guanidine sulfate, play a crucial role as chaotropic agents in sample preparation. Their primary function in this context is to denature proteins and disrupt cellular structures, thereby removing these macromolecules which often interfere with the analysis of other components like nucleic acids. cymitquimica.comwikipedia.org Guanidinium ions achieve this by disrupting hydrogen bonding networks and hydrophobic interactions that maintain the native structure of proteins and other macromolecules. cymitquimica.com

The application of guanidinium salts is particularly evident in tissue fixation and sample preservation. For instance, the addition of guanidinium salts to fixative solutions has been shown to protect RNA and proteins from degradation in archival paraffin-embedded tissue blocks. nih.gov This improves the quality of nucleic acids and proteins available for subsequent molecular analysis, yielding superior results in techniques like Western blotting. nih.gov While guanidinium thiocyanate and hydrochloride are commonly cited for their potent denaturing effects in lysing cells and inactivating nucleases during RNA or DNA extraction, the underlying principle relies on the chaotropic nature of the guanidinium cation itself. wikipedia.org

Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are fundamental for the detection and quantification of various analytes. Guanidine and its derivatives have been incorporated into the design of sophisticated probes and assays for these purposes.

The guanidinium group is an effective recognition motif for anions due to its ability to form strong hydrogen bonds. This property has been harnessed to develop highly selective and sensitive fluorometric sensors. Researchers have designed fluorescent molecules that incorporate guanidine motifs into fluorenyl cores. acs.org These probes can exhibit a significant change in their fluorescence properties upon binding to specific anions.

One notable application is the development of a mono-guanidine derivative that acts as a highly selective sensor for sulfate ions in aqueous samples, functioning effectively across a wide pH range. acs.org The interaction between the guanidinium moiety of the probe and the sulfate anion leads to a quenching of the probe's fluorescence, allowing for quantification. acs.org Similarly, dual-responsive "turn-on" fluorometric probes based on guanidine have been synthesized for the selective detection of fluoride (B91410) anions, among other ions. rsc.orgrsc.org The binding of the anion to the guanidinium part of the probe triggers a conformational change that enhances fluorescence, providing a clear signal. rsc.org The quantum yield of these probes can increase significantly—in some cases by approximately 2-fold—upon complexation with fluoride ions. rsc.org

Colorimetric assays offer a simple, cost-effective, and often visual method for detection. Gold nanoparticles (AuNPs) are frequently used in these sensors due to their unique surface plasmon resonance (SPR) properties, which result in distinct color changes when the nanoparticles aggregate or disperse. nih.govnih.govmdpi.com

Guanidine derivatives can be used to functionalize the surface of AuNPs, creating powerful colorimetric sensors. For example, gold nanoparticles modified with guanidine thiocyanate have been developed for the sensitive and selective visual detection of cadmium ions (Cd2+). bohrium.com The guanidine groups on the surface of the AuNPs interact specifically with the target ion, inducing aggregation of the nanoparticles. This aggregation leads to a distinct red-to-blue color change in the solution, which can be observed with the naked eye and quantified using UV-Vis spectroscopy. nih.govbohrium.com The electrostatic interactions between guanidine-functionalized materials and a target analyte are a common mechanism for inducing AuNP aggregation and a corresponding colorimetric response. nih.gov

Chromatographic Techniques for Guanidine Compound Analysis

Chromatography is an essential technique for separating and quantifying components within a mixture. Various high-performance liquid chromatography (HPLC) and ion chromatography (IC) methods have been developed for the analysis of guanidine and related compounds in diverse biological and environmental samples. researchgate.net

Given that guanidine is a highly basic and polar compound, specialized chromatographic approaches are often required. sielc.com Mixed-mode chromatography, which utilizes both ion-exchange and reverse-phase retention mechanisms, is effective for retaining and separating guanidine. sielc.com Cation-exchange chromatography is particularly suitable due to the positively charged nature of the guanidinium ion at typical pH levels. researchgate.netsielc.com For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids, pre-column derivatization is often employed. Reagents such as ninhydrin (B49086) or benzoin (B196080) can be reacted with guanidino compounds to yield derivatives with favorable fluorescence or mass spectrometric properties. nih.govnih.gov This allows for quantification limits as low as 20 µg L⁻¹ using fluorescence detection or 50 nM using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The table below summarizes various chromatographic methods used for the analysis of guanidine compounds.

Chromatography Technique Stationary Phase/Column Detection Method Key Findings & Applications
Ion Chromatography (IC)Resorcinarene-based (glutamic acids bonded to resin)Integrated Pulsed Amperometric Detection (IPAD), Suppressed Conductivity (CD), UV-VisAchieved detection limits of 5–30 µg L⁻¹ for various guanidine compounds in surface water. rsc.org
Mixed-Mode HPLCPrimesep 100 (Cation-exchange and reverse phase)Evaporative Light Scattering Detector (ELSD), UV (200 nm)Retains guanidine via a cation-exchange mechanism; ELSD provides better sensitivity than UV for low concentrations. sielc.com
Reversed-Phase HPLCC18 columnFluorescence Detection (FLD)Used pre-column derivatization with ninhydrin; allowed for analysis in biological samples with quantification limits of ~20 µg L⁻¹. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)C18 columnTriple-Quadrupole Mass Spectrometry (MS/MS)Employed pre-column derivatization with benzoin; quantified guanidine in urine, wastewater, and growth media with a limit of 50 nM. nih.gov

Guanidine Sulfate in Enzymatic Research and Biocatalysis

Guanidinium sulfate, as a source of the potent chaotropic guanidinium ion, has significant applications in the study of enzyme structure and function.

Modulation of Enzyme Activity in Research Settings

The primary role of guanidinium salts in enzymatic research is as a protein denaturant. cymitquimica.comwikipedia.org Guanidinium ions effectively unfold proteins by disrupting the non-covalent interactions that maintain their secondary and tertiary structures. cymitquimica.com This process leads to a loss of the enzyme's native conformation and, consequently, a loss of its catalytic activity.

Researchers utilize guanidinium-induced denaturation to study protein folding pathways and stability. For example, the equilibrium denaturation of streptomycin (B1217042) adenylyltransferase was studied using increasing concentrations of guanidine hydrochloride (GdnHCl). nih.gov The study found a direct correlation between the GdnHCl concentration, the loss of secondary structure, and the reduction in enzyme activity. At 1.5 M GdnHCl, the enzyme lost approximately 75% of its secondary structure and 60% of its activity, with complete unfolding and activity loss occurring at 6 M GdnHCl. nih.gov Such studies are crucial for understanding the forces that stabilize enzymes. Furthermore, the process is often reversible; denatured enzymes can sometimes be refolded back to their active state by removing the denaturant, a key step in protein purification and biocatalysis research. cymitquimica.comnih.gov In some biological contexts, free guanidine can also act as an inhibitor of specific enzymes, such as arginase. nih.gov

Enzyme Unfolding and Inactivation Studies

Guanidine sulfate's role in the study of enzyme unfolding and inactivation is complex, primarily due to the opposing effects of its constituent ions: the denaturing guanidinium cation (Gdm⁺) and the stabilizing sulfate anion (SO₄²⁻). While the guanidinium ion is a potent denaturant widely used in protein folding studies (often as guanidine hydrochloride), the sulfate ion is a strong stabilizer of folded protein structures. This interplay results in guanidine sulfate often being effectively neutral or even having a stabilizing effect on protein stability, a stark contrast to the strong denaturing activity of guanidine hydrochloride.

Research on bovine serum albumin demonstrated that guanidine sulfate leads to increasing preferential hydration with higher salt concentrations, which is indicative of a stabilizing effect. This is contrary to guanidine hydrochloride, which promotes preferential salt binding and denaturation. The mechanism of denaturation by the guanidinium cation involves interaction with both hydrophobic groups and competition for hydrogen bonds within the protein's secondary structure. However, the sulfate anion can counteract this by interacting with the guanidinium ions, forming clusters in the solution that reduce the cation's ability to interact with the protein surface.

Comparative Effects of Guanidinium Salts on Protein Stability
Guanidinium SaltEffect on General Protein StabilityPrimary Interaction with ProteinObserved Effect on Bovine Serum AlbuminObserved Effect on Alanine-Based α-Helical Peptides
Guanidine Sulfate (Gdm₂SO₄)Stabilizing or NeutralPreferential HydrationStabilizationDenaturation
Guanidine Hydrochloride (GdmCl)DenaturingPreferential Salt BindingDenaturationDenaturation
Guanidine AcetateIntermediateIntermediate between hydration and salt bindingIntermediateNot specified

Research into Guanidine-Degrading Enzymes

Research into guanidine-degrading enzymes has unveiled various metabolic pathways in microorganisms for breaking down guanidine, a compound that can be toxic at high concentrations. These enzymes are crucial for nitrogen metabolism and for mitigating the inhibitory effects of guanidine accumulation in certain biological and biotechnological processes.

One significant area of research has been in cyanobacteria. An enzyme initially annotated as an agmatinase, Sll1077, in Synechocystis sp. PCC 6803, was identified as a guanidinase. This enzyme catalyzes the breakdown of guanidine into urea and ammonium. This discovery was particularly relevant for engineered cyanobacteria designed for ethylene (B1197577) production, where guanidine is a toxic byproduct. Co-expression of the ethylene-forming enzyme with this guanidinase significantly improved the genomic stability and sustained high-level ethylene production by the cyanobacteria.

Another bacterial pathway for guanidine degradation involves enzymes controlled by guanidine-I riboswitches. While it was initially thought that urea carboxylase might be responsible for guanidine degradation, it was found that this enzyme alone is insufficient. A more complex pathway has been identified that requires a heterodimeric enzyme, carboxyguanidine deiminase (CgdAB), which hydrolyzes carboxyguanidine to allophanate (B1242929). The allophanate is then further degraded by allophanate hydrolase. This pathway appears to be unique to prokaryotes and allows them to utilize guanidine as a nitrogen source.

The pentein superfamily of enzymes also includes members that modify guanidine compounds through various reactions, including hydrolysis. This diverse superfamily, characterized by a common structural fold, contains enzymes like arginine deiminase and agmatine (B1664431) deiminase, which act on guanidine-containing substrates. These enzymes share a conserved catalytic core and a common mechanism involving a covalent thiouronium adduct.

Examples of Guanidine-Degrading Enzymes and Pathways
Enzyme/PathwayOrganism TypeFunctionProducts of Guanidine DegradationReference
Guanidinase (Sll1077)CyanobacteriaDirect hydrolysis of guanidine.Urea and Ammonium
Guanidine Carboxylase Pathway (involving Carboxyguanidine deiminase - CgdAB)BacteriaMulti-step degradation of guanidine.Allophanate (intermediate), ultimately leading to ammonia (B1221849) and carbon dioxide.
Pentein Superfamily Hydrolases (e.g., Arginine deiminase, Agmatine deiminase)Bacteria to HumansHydrolyze guanidine groups on various substrates.Varies by substrate (e.g., Citrulline, N-carbamoyl putrescine).

Advanced Materials Science and Engineering Research

Development of Nonlinear Optical (NLO) Materials

Guanidinium (B1211019) sulfate (B86663) and its derivatives have emerged as a significant class of materials in the field of nonlinear optics (NLO). The quest for new NLO materials is driven by their potential applications in optoelectronics and photonics. researchgate.net Semiorganic materials, which combine the high optical nonlinearity of organic compounds with the favorable thermal and mechanical properties of inorganic materials, are of particular interest. proquest.com Guanidinium-based compounds are notable for their ability to form non-centrosymmetric crystal structures, a key requirement for second-order NLO effects. rsc.org The planar, high-symmetry guanidinium cation [C(NH₂)₃]⁺ readily forms extensive hydrogen-bonding networks with sulfate anions, which can direct the assembly of acentric structures. rsc.orgaps.org This structural feature is fundamental to their promising NLO properties, making them candidates for applications such as second harmonic generation (SHG). researchgate.net

Growth and Characterization of NLO Single Crystals

The synthesis of high-quality single crystals is a crucial step in evaluating the potential of guanidinium sulfate-based materials for NLO applications. The slow evaporation technique is a common and effective method for growing these crystals from aqueous solutions at room temperature. researchgate.netresearchgate.net For instance, single crystals of zinc guanidinium sulfate (ZGuS) have been successfully grown using this method. researchgate.net The synthesis of the material itself often involves reacting high-purity starting materials like guanidine (B92328) carbonate and sulfuric acid, sometimes with the addition of a metal salt such as zinc sulfate. researchgate.netproquest.com

Once grown, the crystals undergo extensive characterization to determine their structural, optical, and physical properties.

X-ray Diffraction (XRD): Single-crystal and powder XRD analyses are used to confirm the crystal structure and determine the unit cell dimensions and space group. researchgate.netpnu.edu.ua For example, ZGuS was found to crystallize in the I-42d space group. researchgate.net The tendency of guanidinium sulfate frameworks is to crystallize without a center of symmetry, often in polar or chiral space groups, which is a desirable trait for NLO materials. rsc.org

Spectroscopic Analysis: Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the vibrational frequencies of various functional groups present in the crystal, confirming its composition. researchgate.netresearchgate.net

Optical Properties: The optical transparency window of the crystals is determined using UV-vis-NIR spectroscopy. A wide transparency range is essential for NLO applications. researchgate.net ZGuS, for instance, is transparent in the 200–1600 nm wavelength region. researchgate.net The NLO property itself is often confirmed by the Kurtz-Perry powder technique, which measures the second harmonic generation (SHG) efficiency. researchgate.netresearchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are performed to study the thermal stability of the crystals, indicating the temperature range in which the material is stable. researchgate.netresearchgate.net

The table below summarizes the properties of a representative guanidinium sulfate-based NLO crystal, Zinc Guanidinium Sulfate (ZGuS).

PropertyZinc Guanidinium Sulfate (ZGuS)
Growth Method Slow evaporation
Crystal System Tetragonal
Space Group I-42d
NLO Property Confirmed by Kurtz-powder SHG test
Optical Transparency 200-1600 nm

Data sourced from characterization studies of ZGuS single crystals. researchgate.net

Structure-Property Relationships for Optical Applications

The NLO properties of guanidinium sulfate materials are intrinsically linked to their crystal structure. The key to achieving a significant second-order NLO response is the formation of a non-centrosymmetric (acentric) crystal lattice. rsc.org The guanidinium cation [C(NH₂)₃]⁺ plays a crucial role in directing the formation of such structures. aps.org Its planar geometry and ability to act as a hydrogen-bond donor facilitate the creation of robust, three-dimensional hydrogen-bonding networks with sulfate anions. rsc.orgaps.org

Furthermore, guanidinium-based hybrid materials are considered excellent candidates for ultraviolet (UV) NLO applications. acs.org They can exhibit wide UV transparency, a strong SHG effect, and large optical birefringence. The NLO performance can be tuned by the "hybrid strength" between the guanidinium cations and the inorganic anions. For instance, in a series of guanidinium halides, the SHG effect was observed to decrease as the anion changed from F to I, demonstrating that the density of NLO-active groups can influence the material's properties. acs.org

Ion Conductors and Dielectric Properties Research

The behavior of guanidinium sulfate in solution and the dielectric properties of its crystalline forms are also areas of scientific investigation. Studies on the electrical conductance of dilute aqueous solutions of guanidinium sulfate ((Gdm)₂SO₄) at 298.15 K have provided insights into its behavior as an electrolyte. nih.gov The analysis of its molar conductivity indicates small deviations from ideal behavior, which is attributed to weak ion association in the solution. nih.govacs.org The limiting ionic conductivity of the guanidinium ion (Gdm⁺) has been determined to be 51.45 ± 0.10 S cm² mol⁻¹. nih.govacs.org

In the solid state, the dielectric properties of guanidinium-containing crystals are closely linked to their structural phase transitions. Research on Guanidine Zinc Sulfate, [C(NH₂)₃]₂Zn(SO₄)₂, has revealed a continuous, nonferroelectric phase transition at 178 K. nih.gov The crystal changes from a tetragonal phase (space group I-42d) at room temperature to a different tetragonal low-temperature phase (space group I-4). nih.gov This transition is associated with a rearrangement in the N-H···O hydrogen bonds and a reorientation of the guanidinium cations. Dielectric studies show anomalies at the transition temperature, which is characteristic of such structural changes. nih.gov Below this temperature, the material exhibits a spontaneous piezoelectric effect, indicating ferroelastoelectric ordering. nih.gov

SystemProperty InvestigatedKey Findings
Aqueous Guanidinium Sulfate Molar ConductivityShows weak ion association in solution. Limiting ionic conductivity of Gdm⁺ is 51.45 ± 0.10 S cm² mol⁻¹. nih.govacs.org
Guanidine Zinc Sulfate Crystal Dielectric PropertiesExhibits a structural phase transition at 178 K, with associated anomalies in dielectric and piezoelectric properties. nih.gov

This table highlights research findings on the conductive and dielectric characteristics of guanidinium sulfate in different states.

Environmental Chemistry Research Focus on Chemical Fate and Interactions

Guanidinium (B1211019) Interactions with Environmental Anions and Surfaces

Guanidinium, the protonated form of guanidine (B92328) that predominates under most physiological and environmental pH conditions, actively engages with various environmental components due to its positive charge and planar structure. nih.gov This cation's interactions with anions and surfaces are pivotal in determining its transport and persistence in the environment.

Theoretical studies have explored the interactions between the guanidinium cation and anions like chloride and sulfate (B86663). researchgate.net These interactions can lead to the formation of stable complexes, influencing the cation's behavior in aqueous systems. researchgate.net For instance, guanidinium can form strong, charge-assisted hydrogen bonds with anions, a property that has been explored in the design of anion receptors and filters. nih.gov The nature of the anion can also influence the partitioning of guanidinium to surfaces, with enrichment at a peptide surface observed in the order of SO₄²⁻ < Cl⁻ < SCN⁻. acs.org

The adsorption of guanidinium to environmental surfaces like soil and minerals is a key process affecting its environmental fate. canada.ca Due to its positive charge, guanidinium is expected to bind to negatively charged soil components, such as clay minerals and organic matter, primarily through cation exchange. mdpi.comcambridge.org Studies on clay minerals like montmorillonite (B579905) have shown that guanidinium adsorption is pH-dependent, decreasing as the pH increases. mdpi.com For example, the adsorption of guanidine by Mg²⁺- and Ca²⁺-montmorillonite decreases sharply around pH 4. mdpi.com The type of exchangeable cation on the clay mineral also influences adsorption capacity. mdpi.com Beyond clays, guanidinium can also interact with other mineral surfaces, such as amorphous silica (B1680970), with its protonated form capable of interacting with the negatively charged sites on the silica surface. cambridge.orgcambridge.org

Table 1: Guanidinium Interactions with Environmental Components

Interacting Component Interaction Type Key Influencing Factors Research Findings
Anions (e.g., Cl⁻, SO₄²⁻) Ion pairing, Hydrogen bonding Anion type, pH Forms stable complexes with anions. researchgate.net The anion type affects partitioning to surfaces. acs.org
Clay Minerals (e.g., Montmorillonite) Cation exchange, Adsorption pH, Exchangeable cations Adsorption is pH-dependent, generally decreasing with higher pH. mdpi.com
Amorphous Silica Surface interaction pH Protonated guanidinium interacts with negatively charged silica surface sites. cambridge.orgcambridge.org
Soil Organic Matter Cation exchange pH, Organic matter content Expected to bind to negatively charged organic matter.

Degradation Pathways in Environmental Matrices (Excluding Ecotoxicity)

The environmental persistence of guanidine;sulfate is determined by its susceptibility to various degradation processes, which include both abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation of guanidine in the environment is generally considered a slow process. nih.gov Hydrolysis is not expected to be a significant fate process as guanidine lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov Similarly, direct photolysis by sunlight is not anticipated to be a major degradation pathway because guanidine does not absorb light at wavelengths greater than 290 nm. nih.gov However, in the atmosphere, vapor-phase guanidine can be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 9 hours. nih.gov

Biotic Degradation

Biodegradation by microorganisms is a crucial pathway for the breakdown of guanidinium in both soil and aquatic environments. nih.govdtic.mildtic.mil Various microbes have demonstrated the ability to degrade guanidine. nih.govresearchgate.net A key enzymatic pathway involves the hydrolysis of guanidine into urea (B33335) and ammonia (B1221849), a reaction catalyzed by the enzyme guanidinase. nih.govgoogle.com The resulting urea can be further broken down into ammonia and carbon dioxide. google.com

The rate of biodegradation is highly dependent on environmental conditions. Studies have shown that degradation can be slow, often characterized by a lag phase before commencement. nih.govdtic.mil In stream water, complete degradation has been observed to take from 20 to 68 days. nih.gov In aerobic soil, degradation rates can be rapid at low concentrations but decrease as the initial concentration increases. nih.govdtic.mil For example, at an initial concentration of 10 mg/kg in soil, 78% of guanidine was biodegraded after 10 days, whereas at 400 mg/kg, 62% was degraded after 25 days. nih.gov The presence of other carbon sources can stimulate more rapid degradation in some cases. dtic.mil Several cyanobacterial species have also been identified that can degrade guanidine and use it as a nitrogen source. google.com

Table 2: Environmental Degradation of Guanidinium

Degradation Pathway Description Key Products Influencing Factors
Abiotic Hydrolysis Chemical breakdown by water. Not significant pH, Temperature
Abiotic Photolysis Breakdown by sunlight in water. Not significant Light intensity, Photosensitizers
Atmospheric Oxidation Reaction with hydroxyl radicals in the air. Various Concentration of hydroxyl radicals
Biotic Degradation Breakdown by microorganisms. Urea, Ammonia, Carbon Dioxide Microbial population, Concentration, Presence of other nutrients, Oxygen levels

Future Directions and Emerging Research Areas

Integration of Experimental and Computational Approaches

The future of guanidinium (B1211019) sulfate (B86663) research lies in the powerful synergy between experimental techniques and computational modeling. This integrated approach allows for a deeper understanding of the compound's behavior at a molecular level. Theoretical calculations, such as those using density functional theory (DFT) and restricted Hartree-Fock (RHF) methods, are being employed to predict vibrational frequencies, potential energy distribution, and even hyperpolarizability. researchgate.net These computational predictions can then be validated and refined through experimental methods like X-ray diffraction and spectroscopic analysis. researchgate.net

Molecular dynamics (MD) simulations are proving to be an invaluable tool for exploring the interactions of guanidinium ions in aqueous solutions. aip.org These simulations can provide insights into ion pairing, surface affinity, and the influence of counter-ions, which can then be experimentally verified using techniques like surface-sensitive X-ray photoelectron spectroscopy (XPS). aip.org This iterative process of prediction and verification is crucial for building accurate models of guanidinium sulfate's behavior in complex environments.

A significant area of investigation is the contrasting effects of different guanidinium salts on protein stability. While guanidinium chloride is a well-known protein denaturant, guanidinium sulfate acts as a stabilizer. nih.govrsc.org Computational studies are helping to unravel the molecular underpinnings of this difference, suggesting that the strong interaction of sulfate ions with water molecules makes the creation of cavities to accommodate unfolded proteins energetically unfavorable. rsc.org This understanding is further enhanced by experimental data on the preferential interactions of these salts with proteins like bovine serum albumin. nih.gov

The study of ion aggregates in aqueous solutions of guanidinium salts is another area where this integrated approach is critical. nist.gov While molecular dynamics simulations have predicted the formation of nanometer-scale ion clusters, direct experimental evidence is still being sought through techniques like small-angle neutron scattering (SANS). nist.gov

Novel Applications in Chemical Biology Tools and Probes

The unique properties of the guanidinium group are being harnessed to develop innovative tools and probes for chemical biology. The guanidinium cation's ability to form strong, bidentate hydrogen bonds with negatively charged groups like phosphates, sulfates, and carboxylates makes it an ideal motif for molecular recognition. nih.gov

This recognition capability is being exploited in the design of synthetic receptors for various anions. oup.com Researchers are developing guanidinium-based receptors with high affinity and selectivity for multivalent oxoanions such as phosphate (B84403) and sulfate, even in competitive aqueous environments. oup.com These receptors have potential applications in sensing and separation technologies.

Furthermore, the cell-penetrating ability of guanidinium-rich molecules is a burgeoning area of research. nih.gov Oligomers featuring guanidinium side chains have shown remarkable efficacy in traversing cell membranes, a property attributed to the interaction of the guanidinium groups with negatively charged components of the cell surface. nih.gov This has led to the development of guanidinium-rich molecular transporters for the delivery of various cargo, including drugs and imaging agents, into cells. nih.gov

Guanidinium-functionalized polymers are also emerging as promising antimicrobial and anticancer agents. nih.gov These macromolecules can disrupt bacterial cell membranes and induce precipitation of cytosolic biomolecules, demonstrating their potential as novel therapeutics. nih.gov The ability to fine-tune the hydrophilic/hydrophobic balance of these polymers by varying their structure allows for the optimization of their biological activity. nih.gov

Advanced Materials with Tailored Guanidinium-Sulfate Architectures

The self-assembly properties of guanidinium and sulfonate ions are being leveraged to create advanced materials with precisely controlled architectures. acs.org The strong and directional hydrogen bonding between guanidinium cations and sulfonate anions directs the formation of well-defined, two-dimensional sheets. acs.orgacs.org These sheets can then stack in various ways to form layered materials. acs.org

A key advantage of these guanidinium-sulfonate (GS) frameworks is their adaptability. acs.org The chemical and structural diversity of organosulfonates allows for the tailoring of the size, shape, and chemical environment of the cavities within the framework. acs.org This "molecular-level design" enables the encapsulation of a wide range of guest molecules, a feature that has been successfully used for the structure determination of the encapsulated guests via single-crystal X-ray diffraction. acs.org

Recent research has demonstrated the remarkable ability of GS frameworks to form inclusion compounds with a high success rate. acs.org These frameworks can adopt various architectures, including bilayer and unique layered structures, depending on the guest molecule. acs.org This adaptability makes them a versatile platform for developing new materials with specific functions.

A particularly exciting development is the creation of supramolecular plastics based on guanidinium sulfate. cleantechnica.com These materials are formed by the cross-linking of ionic monomers through salt bridges, resulting in plastics that are as strong as conventional polymers but are also biodegradable in seawater. cleantechnica.com By varying the type of guanidinium sulfate used, researchers can tune the mechanical properties of the plastic, creating everything from hard, scratch-resistant materials to flexible, rubber-like substances. cleantechnica.com These novel plastics are also non-toxic, non-flammable, and recyclable, offering a promising solution to the problem of microplastic pollution. cleantechnica.com

The tendency of guanidinium sulfate frameworks to crystallize in noncentrosymmetric space groups is another area of active research. researchgate.net Materials lacking a center of symmetry can exhibit important properties like ferroelectricity and second-harmonic generation, making them attractive for applications in electronics and nonlinear optics. researchgate.net

Addressing Complex Systems in Protein Biophysics and Supramolecular Assemblies

The interactions of guanidinium sulfate with complex biological and chemical systems remain a fertile ground for research. In protein biophysics, a key focus is to further elucidate the contrasting effects of guanidinium chloride and guanidinium sulfate on protein stability. nih.govrsc.org While it is known that guanidinium chloride is a potent denaturant and guanidinium sulfate is a stabilizer, the detailed molecular mechanisms are still under investigation. nih.govrsc.org Advanced spectroscopic techniques, such as two-dimensional infrared (2D-IR) spectroscopy, are being used to probe the secondary structure of proteins in the presence of these salts, revealing that guanidinium ions may disrupt different types of secondary structures with varying efficiency. researchgate.netacs.org

Molecular dynamics simulations are also being employed to study the specific interactions of ions with peptides. nih.gov These studies aim to understand how different ions, including guanidinium and sulfate, affect hydrogen bonding, salt bridges, and hydrophobic interactions within proteins, which could lead to a more detailed understanding of the Hofmeister series. nih.gov

In the realm of supramolecular chemistry, research is focused on the self-assembly of complex structures driven by guanidinium-sulfate interactions. anu.edu.au The predictable and strong hydrogen bonding of the guanidinium group makes it a valuable component in the synthesis of hydrogen-bonded frameworks (HOFs). anu.edu.au Scientists are exploring the use of different polysulfonate anions to create a variety of framework topologies and structures. anu.edu.au

The formation of supramolecular systems by mixing guanidinium-salt-modified polymers with other copolymers is another promising avenue. mdpi.com These self-assembled systems can form complex networks through hydrogen bonding and have potential applications as, for example, clay hydration inhibitors. mdpi.com The ability to form such assemblies opens up possibilities for creating new functional materials with tunable properties. mdpi.com

Q & A

Q. What are the established methods for synthesizing guanidine sulfate, and how can researchers validate purity and structural integrity?

  • Methodological Answer :
    Guanidine sulfate synthesis typically involves neutralizing guanidine carbonate with sulfuric acid. To ensure purity, researchers should employ techniques like:
    • Elemental Analysis (C, H, N, S content verification) .
    • FTIR Spectroscopy (confirming functional groups, e.g., sulfate ions at ~1100 cm⁻¹) .
    • HPLC or Ion Chromatography (quantifying impurities such as residual sulfates or organic byproducts) .
    • Melting Point Analysis (comparison with literature values, e.g., ~250°C decomposition) .
    • Documentation : Include step-by-step protocols, reagent specifications, and calibration data for reproducibility .

Q. How should researchers design experiments to study guanidine sulfate’s stability under varying pH and temperature conditions?

  • Methodological Answer :
    • Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate guanidine sulfate at controlled temperatures (e.g., 25°C, 40°C, 60°C).

Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at 220 nm for sulfate ions) or conductivity measurements .

Use Arrhenius plots to model thermal stability .

  • Controls : Include inert atmosphere (N₂) to rule out oxidative degradation .
  • Data Interpretation : Compare results with computational models (e.g., DFT for bond dissociation energies) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve ambiguities in guanidine sulfate’s interaction with biomolecules (e.g., proteins)?

  • Methodological Answer :
    • NMR Spectroscopy : Use ¹H/¹³C NMR to track binding-induced chemical shifts in model proteins (e.g., lysozyme) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) .
    • X-ray Crystallography : Resolve 3D structures of guanidine sulfate-protein complexes (requires high-purity crystals) .
    • Contradiction Management : If results conflict with prior studies, re-evaluate buffer conditions (ionic strength impacts binding) and validate instrument calibration .

Q. How can researchers address discrepancies in reported denaturation efficacy of guanidine sulfate across protein folding studies?

  • Methodological Answer :
    • Root-Cause Analysis :

Compare experimental variables: concentration gradients (1–6 M), temperature, and protein isoforms .

Assess purity of guanidine sulfate (trace metals may catalyze oxidation) .

  • Meta-Analysis : Aggregate datasets from multiple studies and apply statistical models (ANOVA) to identify confounding variables .
  • Validation : Replicate conflicting experiments with standardized protocols (e.g., uniform buffer systems) .

Q. What computational approaches predict guanidine sulfate’s solvation effects in aqueous vs. nonpolar environments?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Model solvation shells and hydrogen-bonding networks using force fields (e.g., CHARMM, AMBER) .
    • Quantum Mechanics (QM) Calculations : Calculate partial charges and electrostatic potentials (e.g., Gaussian software) .
    • Experimental Cross-Validation : Compare simulation results with Raman spectroscopy data (e.g., O-H stretching modes in water) .

Data Presentation and Reproducibility

Q. How should researchers present large datasets on guanidine sulfate’s thermodynamic properties while maintaining clarity?

  • Methodological Answer :
    • Tables : Summarize critical data (e.g., ΔH, ΔG) with error margins and sample size (Table 1) .
ParameterValue (±SD)Conditions (pH, Temp)Reference
ΔH (kJ/mol)-15.2 ± 0.3pH 7.4, 25°C
  • Supplementary Materials : Archive raw data (e.g., DSC thermograms) in repositories like Figshare .
  • Reproducibility Checklist : Provide reagent sources (e.g., Sigma-Aldrich, ≥99%), instrument models, and software versions .

Critical Analysis and Future Directions

What unresolved questions exist regarding guanidine sulfate’s role in RNA stabilization, and how can they be addressed experimentally?

  • Methodological Answer :
    • Knowledge Gaps : Mechanisms of RNA-guanidine sulfate interactions at sub-molar concentrations remain unclear.
    • Proposed Methods :

Single-Molecule Fluorescence to track RNA conformational changes .

SAXS/WAXS to study bulk solution behavior .

  • Interdisciplinary Collaboration : Partner with biophysicists to integrate kinetic and structural data .

Q. How can researchers optimize guanidine sulfate’s use in hybrid materials (e.g., polymer composites) without compromising structural integrity?

  • Methodological Answer :
    • Design of Experiments (DoE) : Vary guanidine sulfate loading (0.1–5 wt%) and characterize via:
  • TGA/DSC (thermal stability) .
  • SEM-EDS (elemental distribution) .
    • Failure Analysis : Identify decomposition pathways (e.g., sulfate leaching) using ICP-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.